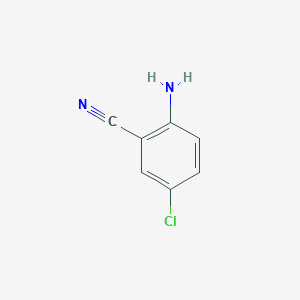

2-Amino-5-chlorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRDWARBHMCOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022234 | |

| Record name | 2-Amino-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5922-60-1 | |

| Record name | 2-Amino-5-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5922-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005922601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2-amino-5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-CHLOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY0X0082QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Route Design for 2 Amino 5 Chlorobenzonitrile

Conventional Synthetic Approaches to 2-Amino-5-chlorobenzonitrileCurrent time information in Bangalore, IN.chemicalbook.com

Historically, the synthesis of 2-amino-5-chlorobenzonitrile has been documented through a few distinct methods. These include direct chlorination of an aminobenzonitrile precursor, a route starting from an isatin (B1672199) derivative, and a more common multi-step pathway beginning with anthranilic acid. Current time information in Bangalore, IN.chemicalbook.com While direct, some of these methods are not commercially viable due to the high cost and limited availability of the starting materials. chemicalbook.com

One reported method for preparing this compound involves the direct chlorination of 2-aminobenzonitrile (B23959). chemicalbook.comlookchem.cn This reaction utilizes N-chlorosuccinimide (NCS) as the chlorinating agent, with acetonitrile (B52724) typically serving as the solvent. The amino group in 2-aminobenzonitrile is an activating, ortho-, para-director for electrophilic aromatic substitution. Since the para position to the amino group is unsubstituted, it is the primary site for chlorination.

While specific reaction data for the direct chlorination of 2-aminobenzonitrile is not extensively detailed in readily available literature, analogous reactions provide insight into the conditions. For instance, the chlorination of 4-aminobenzonitrile (B131773) using NCS in acetonitrile is conducted at elevated temperatures (around 90°C) for several hours, achieving a high yield. fluorine1.ru It is anticipated that similar conditions would be applied for the synthesis starting from 2-aminobenzonitrile. However, this route is often considered less feasible on a commercial scale because of the cost associated with the starting material, 2-aminobenzonitrile. chemicalbook.com

A second, less common, synthetic route begins with 5-chloroisatin-β-oxime. chemicalbook.com This method involves the dehydration of the oxime to form the corresponding nitrile. The reaction is reportedly carried out using bis(2-ethylhexyl)phthalate. chemicalbook.com Isatins are heterocyclic compounds that can be derived from anilines. The conversion of an oxime to a nitrile is a well-established chemical transformation, often requiring a dehydrating agent.

Despite its documentation, this synthetic pathway is generally not favored for commercial production. The primary drawbacks are the significant costs and logistical challenges related to the availability of the starting materials, 5-chloroisatin-β-oxime and bis(2-ethylhexyl)phthalate, making it economically impractical for large-scale synthesis. chemicalbook.com

A more conventional and laboratory-feasible route to this compound starts from the readily available and inexpensive precursor, anthranilic acid. Current time information in Bangalore, IN.chemicalbook.com This process involves a sequence of four reactions: ring chlorination, conversion to the acid chloride, amination to form an amide, and finally, dehydration to yield the target nitrile. chemicalbook.com This route employs common and simple reactions without the need for stringent conditions. chemicalbook.com

The first step is the electrophilic aromatic substitution of anthranilic acid to introduce a chlorine atom onto the benzene (B151609) ring. The reaction is carried out using sulfuryl chloride (SO₂Cl₂) in a solvent such as anhydrous ether. chemicalbook.com The amino group of anthranilic acid directs the incoming electrophile to the para-position, resulting in the formation of 5-chloroanthranilic acid. chemicalbook.comcore.ac.uk Following the reaction with sulfuryl chloride, the intermediate is refluxed with hydrochloric acid. The final product is precipitated by adding sodium acetate (B1210297) and can be purified by recrystallization from aqueous ethanol. chemicalbook.com This step yields the product with a melting point of 203-204°C. chemicalbook.com

Table 1: Synthesis of 5-chloroanthranilic acid

| Parameter | Value |

| Starting Material | Anthranilic acid |

| Reagent | Sulfuryl chloride |

| Solvent | Anhydrous ether |

| Work-up | Reflux with 8% HCl (60-70°C), precipitation with sodium acetate |

| Product | 5-chloroanthranilic acid |

| Yield | 35% |

| Melting Point | 203-204°C |

The carboxylic acid group of 5-chloroanthranilic acid is then converted to a more reactive acid chloride. This is achieved by reacting it with thionyl chloride (SOCl₂). chemicalbook.comgoogleapis.com The reaction mixture is typically refluxed for about 30 minutes. chemicalbook.com The resulting product, 2-amino-5-chlorobenzoyl chloride, is then washed and can be purified by recrystallization from benzene. chemicalbook.com This intermediate has a reported melting point of 120-121°C. chemicalbook.com

Table 2: Synthesis of 2-amino-5-chlorobenzoyl chloride

| Parameter | Value |

| Starting Material | 5-chloroanthranilic acid |

| Reagent | Thionyl chloride |

| Condition | Reflux for 30 minutes |

| Product | 2-amino-5-chlorobenzoyl chloride |

| Yield | 37% |

| Melting Point | 120-121°C |

The third step involves the amination of the 2-amino-5-chlorobenzoyl chloride. The acid chloride is added to cold (0°C) liquor ammonia (B1221849) (25%) and shaken for approximately 30 minutes. chemicalbook.com This reaction converts the acid chloride into a primary amide, 2-amino-5-chlorobenzamide (B107076). The product precipitates from the reaction mixture and can be collected by filtration, washed with water, and purified by recrystallization from hot water. chemicalbook.com The resulting amide has a melting point of 170-171°C. chemicalbook.com

Table 3: Synthesis of 2-amino-5-chlorobenzamide

| Parameter | Value |

| Starting Material | 2-amino-5-chlorobenzoyl chloride |

| Reagent | Liquor ammonia (25%) |

| Condition | 0°C for 30 minutes |

| Product | 2-amino-5-chlorobenzamide |

| Yield | 68% |

| Melting Point | 170-171°C |

This multi-step process concludes with the dehydration of 2-amino-5-chlorobenzamide, typically using a strong dehydrating agent like phosphorus pentoxide (P₂O₅), to yield the final product, this compound. chemicalbook.comresearchgate.net

Multi-step synthesis from anthranilic acid

Dehydration of Amide using Phosphorus Pentoxide (P₂O₅)

The conversion of a primary amide to a nitrile through dehydration is a fundamental transformation in organic synthesis. One of the most established and potent reagents for this purpose is phosphorus pentoxide (P₂O₅). The synthesis of this compound from its precursor, 2-amino-5-chlorobenzamide, frequently employs this method. researchgate.netchemicalbook.com

The reaction involves treating 2-amino-5-chlorobenzamide with phosphorus pentoxide. ijarst.in P₂O₅ acts as a powerful dehydrating agent, abstracting the elements of water from the amide functional group to yield the corresponding nitrile. researchgate.netchemicalbook.com The process is typically carried out by mixing the solid reactants, sometimes with shaking, followed by vacuum distillation to separate the product, this compound, from the resulting phosphoric acid byproduct. chemicalbook.com This method is noted for its efficiency, with reported yields for the final nitrile product being in the range of 80-85%.

The general transformation can be represented as follows:

Reaction Scheme: Dehydration using P₂O₅

2-Amino-5-chlorobenzamide + P₂O₅ → this compound + H₄P₂O₇ (Metaphosphoric acid)

This classical approach, while effective, utilizes a stoichiometric amount of a harsh reagent and requires a distillation step for product isolation. chemicalbook.com

Advanced and Optimized Synthetic Routes for this compound

Modern Two-Step Synthesis from Methyl Anthranilate

A notable advancement is a two-step synthesis starting from the readily available and inexpensive raw material, methyl anthranilate. google.com This route involves an initial chlorination followed by an ammonolysis step, which can directly or indirectly lead to the desired nitrile.

The first step is the regioselective chlorination of methyl anthranilate at the 5-position. This is achieved using a mixture of sodium hypochlorite (B82951) (NaOCl) solution and glacial acetic acid as the chlorinating agent. google.com The reaction is typically performed in a biphasic system of an organic solvent, such as dichloromethane, and water at a reduced temperature, often below -5°C. google.com This controlled, low-temperature condition helps to ensure high selectivity for the desired 5-chloro isomer, methyl 2-amino-5-chlorobenzoate. This modern approach avoids the use of harsher chlorinating agents like sulfuryl chloride. core.ac.uk The reported yield for this chlorination step is high, reaching up to 95%.

| Parameter | Condition |

| Starting Material | Methyl Anthranilate |

| Reagents | Sodium Hypochlorite, Glacial Acetic Acid |

| Solvent System | Dichloromethane / Water |

| Temperature | < -5°C |

| Product | Methyl 2-amino-5-chlorobenzoate |

| Yield | 95% |

Table 1: Reaction Conditions for the Chlorination of Methyl Anthranilate.

| Parameter | Condition |

| Starting Material | Methyl 2-amino-5-chlorobenzoate |

| Reagent | Aqueous Ammonia (25-28%) |

| Temperature | 100-150°C |

| Pressure | 2-4 MPa |

| Product | This compound |

| Overall Yield | > 85% google.com |

Table 2: Conditions for High-Pressure Ammonolysis.

Catalyzed Dehydration of Amides to Nitriles

The dehydration of amides to nitriles has seen significant evolution with the introduction of catalytic methods. These approaches are often milder and more functional-group tolerant than those using stoichiometric, aggressive dehydrating agents. researchgate.net

Transition metal catalysis represents a key area of development for the amide-to-nitrile transformation. researchgate.net While classical methods require harsh reagents like P₂O₅, catalytic systems can operate under milder conditions. researchgate.netkit.edu Iron, being an earth-abundant and low-toxicity metal, has emerged as an effective catalyst for this reaction. kit.edu

Research has shown that iron complexes, such as phosphorus-chalcogen chelated iron hydrides, can effectively catalyze the dehydration of primary amides. kit.edu These reactions are typically carried out in the presence of a silane, like triethoxysilane (B36694) ((EtO)₃SiH), which acts as the dehydrating agent. The catalytic system allows for the dehydration of a range of aromatic amides, including those with halogen substituents, achieving good to excellent isolated yields (72-93%). kit.edu The reactions can be performed at moderate temperatures (e.g., 60°C) in a solvent like tetrahydrofuran (B95107) (THF). kit.edu This catalytic approach offers a more sustainable and efficient alternative to traditional stoichiometric dehydration methods. kit.edu

| Catalyst Type | Example | Dehydrating Agent | Substrate Scope | Yield Range |

| Iron Hydride Complex | Phosphorus-Chalcogen Chelated Fe-H | (EtO)₃SiH | Aromatic amides (incl. halogenated) | 72-93% kit.edu |

Table 3: Overview of Transition Metal-Catalyzed Amide Dehydration.

Non-Transition Metal Catalysis

The synthesis and functionalization of this compound and related compounds have been explored using non-transition metal catalysts, which offer advantages in terms of cost, toxicity, and availability. One notable application is in the chemical fixation of carbon dioxide. Research has shown that simple monomeric tungstates, such as tetrabutylammonium (B224687) tungstate (B81510) (TBA₂[WO₄]), can act as highly efficient homogeneous catalysts for the reaction of CO₂ with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones. mdpi.com This process is significant as it converts CO₂ into value-added chemicals under relatively mild conditions. The tungstate catalyst is believed to activate both the amine and CO₂ to facilitate the cyclization reaction. mdpi.com

Furthermore, non-transition metal catalysts are employed in the synthesis of heterocyclic compounds from nitriles. google.com For instance, cesium hydroxide (B78521) (CsOH·H₂O), an alkali metal hydroxide, has been used to catalyze the one-step synthesis of benzoxazoles from nitriles and o-aminophenols. google.com This methodology highlights the potential for using simple, inexpensive, and low-toxicity non-transition metal compounds to facilitate key bond-forming reactions involving the nitrile group, which is present in this compound. google.com The dehydration of the precursor, 2-amino-5-chlorobenzamide, to the final nitrile product can also be achieved using non-transition metal-based systems, such as those involving aluminum chloride (AlCl₃), providing an alternative to harsher dehydrating agents. researchgate.net

Organo- and Photo-catalysis

Recent advancements in synthetic chemistry have introduced organo- and photo-catalysis as powerful tools for the synthesis of this compound. A significant breakthrough is the direct C-H chlorination of 2-aminobenzonitrile using a dual photo-redox and organocatalysis system. rsc.org This method employs N-chlorosuccinimide (NCS) as the chlorine source, a photocatalyst like 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene), and an organocatalyst such as 2-bromo-2,2-difluoroacetic acid. rsc.org The reaction proceeds under visible light irradiation at ambient temperature, offering a greener and more selective alternative to traditional chlorination methods. rsc.org

The proposed mechanism involves the photocatalyst absorbing light and reaching an excited state, which then interacts with the organocatalyst and the substrate to generate a radical intermediate, facilitating regioselective chlorination at the 5-position. rsc.org This approach avoids the use of harsh and corrosive reagents like sulfuryl chloride. chemicalbook.com

Organocatalysis is also relevant in the dehydration step required in some synthetic routes, where organic molecules can catalyze the conversion of 2-amino-5-chlorobenzamide to this compound, aligning with green chemistry principles by avoiding metal-based reagents. researchgate.net

Table 1: Photocatalytic Synthesis of this compound rsc.org

| Starting Material | Reagents | Catalysts | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 2-aminobenzonitrile | N-chlorosuccinimide (NCS) | 4CzIPN (photocatalyst), 2-bromo-2,2-difluoroacetic acid (organocatalyst) | THF | Blue LEDs, Room Temp. | This compound |

Comparative Analysis of Synthetic Feasibility and Green Chemistry Principles

Several synthetic routes to this compound have been reported, each with distinct advantages and disadvantages regarding feasibility and adherence to green chemistry principles. chemicalbook.com

The traditional multi-step synthesis starts from anthranilic acid. chemicalbook.com This route involves:

Ring chlorination with sulfuryl chloride (SO₂Cl₂).

Conversion to acid chloride using thionyl chloride (SOCl₂).

Amination with ammonia to form 2-amino-5-chlorobenzamide.

Dehydration with phosphorus pentoxide (P₂O₅) to yield the final nitrile. chemicalbook.com

A more direct approach involves the chlorination of 2-aminobenzonitrile using N-chlorosuccinimide (NCS). chemicalbook.com This method reduces the number of steps. The photocatalytic version of this reaction further enhances its green profile by operating under mild conditions and improving selectivity. rsc.org

A modern two-step synthesis has been developed starting from methyl anthranilate, which involves chlorination followed by a high-pressure ammonolysis step that reportedly yields a product with greater than 85% purity. This route represents a significant improvement in efficiency.

Table 2: Comparison of Synthetic Routes based on Green Chemistry Principles rsc.orgchemicalbook.comacs.org

| Synthetic Route | Starting Material | Key Reagents | Atom Economy | Hazard Profile | Overall Feasibility |

|---|---|---|---|---|---|

| Traditional 4-Step | Anthranilic Acid | SO₂Cl₂, SOCl₂, P₂O₅ | Low | High (Corrosive, toxic reagents, waste) | Low (Commercially not feasible) |

| Direct Chlorination | 2-Aminobenzonitrile | NCS | Moderate | Moderate | Moderate |

| Photocatalytic Chlorination | 2-Aminobenzonitrile | NCS, Photocatalyst | Moderate | Low (Mild conditions, less hazardous) | High (Greener, selective) |

| Modern 2-Step | Methyl Anthranilate | NaOCl, NH₃ (high pressure) | High | Moderate (Requires pressure vessel) | High (Efficient, high purity) |

From a green chemistry perspective, routes that minimize steps, avoid hazardous reagents, reduce waste (high atom economy), and use catalytic rather than stoichiometric reagents are preferred. acs.org The photocatalytic and modern two-step syntheses are clear advancements over the traditional four-step process.

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact.

In the synthesis of the precursor, 2-amino-5-chlorobenzamide, a patented two-step method starting from methyl anthranilate has been optimized for high efficiency. google.com The initial chlorination step is conducted at temperatures below -5°C to control selectivity and minimize by-products. The subsequent ammonolysis is performed under heat and pressure in an autoclave, followed by purification with activated carbon to achieve a final yield of over 85%. google.com

For reactions utilizing this compound, such as its conversion to quinazoline-2,4(1H,3H)-diones via CO₂ fixation, optimization is key. Studies have shown that in a melamine-catalyzed aqueous system, the yield is highly dependent on temperature, pressure, and reaction time. scholaris.ca For instance, the yield increased significantly when the temperature was raised from 60°C to 120°C. scholaris.ca Similarly, increasing CO₂ pressure from 1 to 4.2 MPa dramatically improved the product yield. scholaris.ca In a different catalytic system using diethanolamine (B148213) (DEA) in water, the yield for the conversion of this compound was 93% after optimizing catalyst amount and temperature (100°C). rsc.org

In the palladium-catalyzed synthesis of 4-arylquinazolines from 2-aminobenzonitriles, extensive optimization of various parameters including temperature, additives, catalysts, ligands, and solvents was performed to determine the ideal conditions for maximum yield. bohrium.com These optimization principles are directly applicable to reactions involving this compound to ensure efficient and clean conversion to desired products.

Chemical Reactivity and Transformation Pathways of 2 Amino 5 Chlorobenzonitrile

Role as a Building Block in Heterocyclic Chemistry

2-Amino-5-chlorobenzonitrile serves as a crucial intermediate in the synthesis of a wide range of heterocyclic compounds. researchgate.net Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows for diverse cyclization strategies. This compound is particularly significant in the preparation of pharmacologically important scaffolds like quinazolinones and benzodiazepines. ontosight.aichemicalbook.com The presence of the electron-withdrawing chloro group can influence the reactivity of the molecule, for instance by enhancing the electrophilicity of the nitrile carbon, which can be advantageous in certain nucleophilic addition reactions.

Reactions Involving the Nitrile Group (–CN)

The nitrile group (–C≡N) in this compound is a key functional group that participates in various cycloaddition and transformation reactions. It can undergo nucleophilic attack, leading to the formation of new ring systems. georganics.sk

A significant application of this compound is its reaction with carbon dioxide (CO₂) to produce quinazoline-2,4(1H,3H)-dione derivatives. nih.govlookchem.com This process represents a green and atom-economical approach as it utilizes CO₂, an abundant and non-toxic C1 building block, while avoiding hazardous reagents like phosgene. nih.govlookchem.com

The reaction involves the cyclization of this compound with CO₂. Various catalytic systems have been developed to facilitate this transformation under different conditions. For instance, alcohol amines like diethanolamine (B148213) (DEA) have been shown to effectively catalyze this reaction in water, achieving high yields. nih.gov In one study, using DEA as a catalyst in water, 6-chloroquinazoline-2,4(1H,3H)-dione was synthesized from this compound with a 93% yield. nih.gov The reaction conditions for this process were 5 mmol of the substrate, 3 mmol of DEA, and 3 mL of water, heated in an autoclave with CO₂. nih.gov Other catalytic systems, such as guanidines and melamine (B1676169), have also been successfully employed for this transformation. nih.govscholaris.ca

Research findings on the synthesis of quinazolinone derivatives from various substituted 2-aminobenzonitriles using an alcohol amine catalyst are summarized below.

| Substrate | Product | Yield (%) |

| 2-amino-5-fluorobenzonitrile | 6-fluoroquinazoline-2,4(1H,3H)-dione | 94 |

| This compound | 6-chloroquinazoline-2,4(1H,3H)-dione | 93 |

| 2-amino-5-bromobenzonitrile | 6-bromoquinazoline-2,4(1H,3H)-dione | 88 |

| 2-amino-4-chlorobenzonitrile (B1265954) | 7-chloro-quinazoline-2,4(1H,3H)-dione | 62 |

| 4-Methyl-2-aminobenzonitrile | 7-methyl-quinazoline-2,4(1H,3H)-dione | 70 |

| 2-amino-4,5-dimethoxybenzonitrile | 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione | 93 |

| Table based on data from an alcohol amine-catalyzed process. nih.gov |

A simple monomeric tungstate (B81510), tetra-n-butylammonium tungstate (TBA₂[WO₄]), has been identified as a highly efficient homogeneous catalyst for the chemical fixation of CO₂ with 2-aminobenzonitriles. lookchem.com This catalytic system is notable for its ability to function under atmospheric pressure of CO₂. lookchem.com The process demonstrates bifunctional activation of both the CO₂ and the 2-aminobenzonitrile (B23959) substrate by the tungsten-oxo moiety. lookchem.com

When this compound was used as a substrate in this system, the corresponding quinazoline-2,4(1H,3H)-dione was produced in high yield. lookchem.com Kinetic and computational studies suggest that the tungstate catalyst plays a crucial role in converting the intermediate carbamic acid into the final cyclized product. lookchem.com This method has been shown to be applicable to a variety of structurally diverse 2-aminobenzonitriles, even those with amino groups of low basicity. lookchem.com

Reactions Involving the Amino Group (–NH₂)

The amino group in this compound is central to its role as a building block in heterocyclic synthesis, primarily due to the nucleophilic nature of the nitrogen atom. guidechem.com

The nitrogen atom of the primary amino group possesses a lone pair of electrons, making it a potent nucleophile. In the synthesis of quinazolinone derivatives from CO₂, the reaction mechanism involves the nucleophilic attack of this amino group on the carbon atom of CO₂. nih.gov This initial attack leads to the formation of a carbamate (B1207046) or carbamic acid intermediate. nih.govlookchem.com The subsequent intramolecular cyclization, where the nitrogen of the newly formed group attacks the nitrile carbon, ultimately yields the quinazoline-2,4(1H,3H)-dione ring system. This nucleophilic character is fundamental to the construction of various nitrogen-containing heterocycles from this compound. guidechem.com

Reactions Involving the Halogen (–Cl)

The chlorine atom on the benzene (B151609) ring of this compound is a key functional group, though its reactivity is influenced by the presence of the activating amino group and the deactivating nitrile group. While many synthetic pathways utilizing this compound retain the chloro-substituent as it is often a crucial feature of the target molecule, the halogen can participate in certain reactions, primarily nucleophilic aromatic substitution (SNAr).

In SNAr reactions, a potent nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine). The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. strath.ac.uk In this compound, the nitrile group (–CN) is electron-withdrawing, but the amino group (–NH₂) is electron-donating, which can complicate reactivity at the chlorine position.

For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from various substituted 2-aminobenzonitriles, the halogen substituent (including chlorine) has been observed to have only a minor effect on the reaction yield, suggesting that under these specific reaction conditions, the halogen does not participate directly and is retained in the final product structure. rsc.org This retention is common in many derivatization strategies where the chlorine atom is essential for the biological activity of the final compound, such as in benzodiazepines.

Derivatization Strategies for Functionalized Compounds

This compound is a valuable building block for synthesizing a variety of pharmacologically important compounds. chemicalbook.com Its derivatives have been investigated for applications as neuroleptics, sedatives, and antiviral and anticancer agents. chemicalbook.com

Synthesis of Neuroleptic Benzodiazepine (B76468) Derivatives (e.g., loflazepate, chlorazepate, tetrazepam, climazolam)

Substituted benzonitriles, including this compound, are crucial intermediates in the synthesis of several neuroleptic benzodiazepine derivatives. chemicalbook.comresearchgate.netslideserve.comresearchgate.net

Chlorazepate: The synthesis of chlorazepate from this compound is a well-established multi-step process. wikipedia.orggpatindia.comen-academic.com

Imine Formation: The process begins with the reaction of this compound with a Grignard reagent, phenylmagnesium bromide. This transforms the nitrile group into a 2-amino-5-chlorobenzophenone (B30270) imine. gpatindia.comchemicalbook.com

Heterocyclization: The resulting imine is then reacted with an aminomalonic ester. This leads to a heterocyclization reaction, forming the core benzodiazepine structure, specifically 7-chloro-1,3-dihydro-3-carbethoxy-5-phenyl-2H-benzodiazepin-2-one. wikipedia.orggpatindia.com

Hydrolysis: The final step is the hydrolysis of the ester group using an alcoholic solution of potassium hydroxide (B78521), which yields the dipotassium (B57713) salt of chlorazepate. wikipedia.orggpatindia.comen-academic.com

| Step | Reactants | Key Reagent(s) | Product |

| 1 | This compound | Phenylmagnesium bromide | 2-Amino-5-chlorobenzophenone imine |

| 2 | 2-Amino-5-chlorobenzophenone imine | Aminomalonic ester | 7-chloro-1,3-dihydro-3-carbethoxy-5-phenyl-2H-benzodiazepin-2-one |

| 3 | 7-chloro-1,3-dihydro-3-carbethoxy-5-phenyl-2H-benzodiazepin-2-one | Potassium hydroxide (alcoholic solution) | Clorazepate (dipotassium salt) |

Loflazepate, Tetrazepam, and Climazolam (B1208867): this compound also serves as a precursor for other benzodiazepines like loflazepate, tetrazepam, and climazolam. chemicalbook.comresearchgate.netslideserve.com The synthesis of ethyl loflazepate, for example, starts from 2-amino-5-chloro-2'-fluorobenzophenone, a derivative that can be prepared from related precursors. The benzophenone (B1666685) is condensed with monoethyl methoxycarbonyl aminomalonate, followed by deprotection and cyclization to form the final benzodiazepine ring. lookchem.com The synthesis of climazolam has also been documented, involving the decarboxylation of an 8-chloro-6-(2-chlorophenyl)-1-methyl-4H-imidazo[1,5-a] Current time information in Bangalore, IN.benzodiazepine-3-carboxylic acid intermediate. google.com

Synthesis of Antiviral and Anticancer Agents

The structural framework of this compound is a key component in the development of novel antiviral and anticancer therapeutic agents. ontosight.aiontosight.ai

Antiviral Agents: Research has demonstrated its use in creating potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov A notable example is the synthesis of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965). nih.gov This complex molecule, designed through medicinal chemistry, crystallography, and molecular modeling, shows high potency against both wild-type HIV and key mutant strains. nih.gov The synthesis of various diphenyl ether derivatives containing different heterocyclic moieties from precursors related to this compound has also yielded compounds with promising antiviral properties against a range of viruses. nih.gov

Anticancer Agents: Derivatives of this compound have been explored for their potential anticancer properties. ontosight.ai For example, new analogs of boswellic acids were synthesized and showed significant cytotoxicity against human cancer cell lines. gavinpublishers.com While not a direct starting material, the chemical principles and intermediate structures related to this compound are relevant in the broader field of synthesizing cytotoxic agents. gavinpublishers.com

Formation of 2,2-dioxide-1H-2,1,3-benzothiadiazine Ring Systems

A significant transformation of this compound is its use in the one-step construction of the 2,2-dioxide-1H-2,1,3-benzothiadiazine ring system. nih.govscientificlabs.co.ukresearchgate.netsigmaaldrich.com This novel process has been employed to synthesize benzothiadiazine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV. nih.govresearchgate.netebi.ac.uk These synthesized inhibitors have demonstrated potent activity, with one of the most effective compounds showing an IC₉₀ of 180 nM in a whole-cell assay. nih.govresearchgate.net

| Starting Material | Reaction Type | Product Ring System | Application |

| This compound | One-step cyclization | 2,2-dioxide-1H-2,1,3-benzothiadiazine | HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) |

Advanced Analytical Techniques in Characterization of 2 Amino 5 Chlorobenzonitrile and Its Derivatives

Spectroscopic Investigations

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone in the characterization of 2-Amino-5-chlorobenzonitrile. Different regions of the electromagnetic spectrum provide unique information about the molecule's functional groups, connectivity, and electronic properties.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound, typically recorded in a KBr matrix, reveals characteristic absorption bands corresponding to specific vibrational modes. chemicalbook.com

Key FT-IR spectral data for this compound are summarized below:

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| 3405, 3340 | N-H stretching (primary amine) | chemicalbook.com |

| 2220 | C≡N stretching (nitrile) | chemicalbook.com |

| 1645 | N-H bending | chemicalbook.com |

| 1599, 1564, 1471, 1448 | C=C stretching (aromatic ring) | chemicalbook.com |

| 610 | C-Cl stretching | chemicalbook.com |

Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the vibrational spectra of this compound, and these theoretical predictions show good agreement with the experimental FT-IR data. nih.gov This correlation between experimental and theoretical spectra aids in the definitive assignment of vibrational bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. chemicalbook.comichemical.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound, typically recorded in CDCl₃, shows distinct signals for the aromatic protons and the amino group protons. chemicalbook.com

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.2 | singlet | 1H | ArH | chemicalbook.com |

| 6.72 | doublet (J = 9.0 Hz) | 1H | ArH | chemicalbook.com |

| 6.60 | doublet (J = 9.0 Hz) | 1H | ArH | chemicalbook.com |

| 5.2 | singlet | 2H | NH₂ | chemicalbook.com |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 155.11 | C-NH₂ |

| 13C data for other carbons | Aromatic and nitrile carbons |

Raman Spectroscopy (FT-Raman)

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR, providing information about the vibrational modes of a molecule. The selection rules for Raman spectroscopy differ from those of IR spectroscopy, often allowing for the observation of otherwise non-visible vibrations. Studies have utilized FT-Raman spectroscopy in conjunction with FT-IR and DFT calculations to provide a comprehensive vibrational analysis of this compound. nih.gov The observed FT-Raman frequencies are compared with theoretically predicted spectra to assign the various normal modes of the molecule. nih.gov

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol, exhibits absorption bands corresponding to π → π* and n → π* transitions. analis.com.my The aromatic ring and the nitrile group are primarily responsible for these electronic transitions. analis.com.my Studies on derivatives have also utilized UV-Vis spectroscopy to characterize the electronic properties. researchgate.net

Mass Spectrometry (EI method)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The Electron Impact (EI) method is a common ionization technique used in mass spectrometry. The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 152, which corresponds to its molecular weight. chemicalbook.com The spectrum also displays characteristic isotopic peaks and fragmentation patterns that aid in its identification. chemicalbook.com

| m/z | Relative Intensity (%) | Assignment | Reference |

| 152 | 100 | M+ | chemicalbook.com |

| 153 | 8.8 | M+1 | chemicalbook.com |

| 154 | 30.9 | M+2 (due to ³⁷Cl isotope) | chemicalbook.com |

| 125 | 30.0 | [M-HCN]+ | chemicalbook.com |

| 90 | 30.0 | [M-Cl-HCN]+ | chemicalbook.com |

| 63 | 25.0 | chemicalbook.com |

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray Diffraction (XRD) is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. Single-crystal X-ray diffraction studies have been conducted on derivatives of this compound to elucidate their crystal structures. analis.com.my These studies provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govanalis.com.my For instance, a study on a derivative showed that it crystallizes in the triclinic system with the space group Pī. analis.com.my The analysis of XRD data can also reveal information about the crystalline size of the material. researchgate.net

Crystallite Size Analysis

Powder X-ray diffraction (PXRD) is a fundamental technique for determining the crystalline nature of a substance. In the analysis of this compound and its related compounds, PXRD patterns can reveal the average size of the crystallites. The Scherrer equation is often employed to calculate the crystallite size from the broadening of the diffraction peaks.

One study on a related compound, p-chlorobenzonitrile, demonstrated the use of XRD to assess the impact of a biofield treatment. researchgate.net The analysis showed a significant increase in the crystallite size of the treated sample (66.18 nm) compared to the control sample (53.63 nm). researchgate.net This change in crystallite size can influence the material's physical properties.

Single Crystal X-ray Crystallography

The analysis of bond lengths in 2-amino-4-chlorobenzonitrile (B1265954) showed that the nitrile (C≡N) and C-N bonds were 1.146(4) Å and 1.369(4) Å, respectively. analis.com.my These values are shorter than the theoretical values, a phenomenon attributed to the conjugation with the aromatic ring and the presence of the electron-withdrawing chlorine atom. analis.com.my

Table 1: Crystallographic Data for 2-Amino-4-chlorobenzonitrile analis.com.my

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 8.898 (17) |

| γ (°) | 83.021 (17) |

Hirshfeld Surface Analysis and Intermolecular Interactions (N-H···N contacts)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close contact can be identified. analis.com.mymdpi.com

For 2-amino-4-chlorobenzonitrile, Hirshfeld surface analysis revealed that N···H/H···N contacts are the most significant contributors to the total Hirshfeld surface, indicating the presence of N–H···N interactions. analis.com.my This technique uses red spots on the dnorm surface to highlight intermolecular interactions. mdpi.com The analysis of various intermolecular contacts is quantified through two-dimensional fingerprint plots. analis.com.mynih.gov In the case of 2-amino-4-chlorobenzonitrile, the Hirshfeld surface analysis showed that H···H contacts accounted for the largest contribution to the surface area, followed by other interactions such as H···O/O···H and H···C/C···H. nih.gov

Thermal Analysis

Thermal analysis techniques are essential for determining the thermal stability and phase behavior of chemical compounds.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine melting points, glass transitions, and other thermal events. In a study of p-chlorobenzonitrile, DSC analysis showed a significant increase in the latent heat of fusion by 5.94% in a treated sample compared to a control, although the melting temperature did not show a considerable change. researchgate.netsciencepublishinggroup.com The thermogram for pure p-chlorobenzonitrile shows a characteristic endothermic peak at 92.53°C, corresponding to its melting point. isca.me

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It provides information about the thermal stability and decomposition of the material. For p-chlorobenzonitrile, TGA/DTG studies showed that the temperature at which the maximum weight loss occurred (Tmax) increased by 5.22% in a treated sample. researchgate.netsciencepublishinggroup.com The onset of thermal decomposition for the treated sample was 96.80°C, compared to 84.65°C for the control, indicating enhanced thermal stability. researchgate.netsciencepublishinggroup.com Similarly, a study on melamine (B1676169), a compound used as a catalyst in reactions involving aminobenzonitriles, showed it to be thermally stable up to 297°C. scholaris.ca

Table 2: Thermal Analysis Data for p-Chlorobenzonitrile researchgate.netsciencepublishinggroup.com

| Parameter | Control Sample | Treated Sample |

| Onset of Thermal Decomposition (°C) | 84.65 | 96.80 |

| Increase in Latent Heat of Fusion (%) | - | 5.94 |

| Increase in Tmax (%) | - | 5.22 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for this compound and its derivatives. bldpharm.comjopcr.com

In the synthesis of structurally related compounds of tetrazepam, which can involve this compound as a starting material, TLC was used to monitor the progress of reactions. jopcr.comjopcr.com For instance, different solvent systems like ethyl acetate (B1210297):hexane (2:2) and dichloromethane:hexane (2:4) were used to determine the Rf values of various intermediates and final products. jopcr.comjopcr.com HPLC is also a crucial tool for determining the purity of the final compounds, with studies reporting purities of ≥95% for newly synthesized derivatives. nih.gov For the purification of reaction products, column chromatography using silica (B1680970) gel is a standard method. sci-hub.se

Computational Chemistry and Theoretical Studies of 2 Amino 5 Chlorobenzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 2-amino-5-chlorobenzonitrile. nih.govalfa-chemistry.comlookchem.cn DFT calculations, particularly using the B3LYP functional combined with various basis sets, have been instrumental in elucidating the molecule's geometry, vibrational frequencies, and electronic characteristics. researchgate.netsigmaaldrich.com

Molecular Geometry Optimization

Theoretical calculations have been employed to determine the most stable three-dimensional arrangement of atoms in this compound. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. These optimized parameters often show good agreement with experimental data where available and provide a foundational understanding of the molecule's shape and steric properties. researchgate.net For instance, studies on the related compound 2-amino-4-chlorobenzonitrile (B1265954) have shown that full geometry optimization can be carried out using DFT at the B3LYP/6-311++G(d,p) level. analis.com.my

Harmonic Vibrational Frequencies and Vibrational Assignments

The vibrational spectra of this compound have been successfully analyzed using DFT calculations. nih.govsigmaaldrich.com These calculations predict the harmonic vibrational frequencies corresponding to the fundamental modes of vibration. By comparing these theoretical frequencies with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy, a detailed assignment of the observed spectral bands to specific molecular motions can be achieved. nih.govsigmaaldrich.com Scaling procedures are often applied to the calculated frequencies to account for anharmonicity and improve the correlation with experimental values. sigmaaldrich.com For example, in a study on the related 2-amino-4-chlorobenzonitrile, the C-Cl stretching frequency was identified in the 800–600 cm⁻¹ region. scispace.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. For this compound, NBO analysis provides insights into the delocalization of electron density, which is crucial for understanding the molecule's stability and reactivity. This analysis can quantify the charge transfer interactions occurring within the molecular system. researchgate.net Studies on the similar molecule 2-amino-4-chlorobenzonitrile have utilized NBO analysis to investigate intramolecular charge transfer. chemdad.comsigmaaldrich.com

HOMO-LUMO Energy Calculations and Charge Transfer Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical concepts that help in understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and that charge transfer can occur more readily. researchgate.net For the related 2-amino-4-chlorobenzonitrile, the HOMO is delocalized over most of the molecule, while the LUMO is concentrated on the benzonitrile (B105546) ring, indicating the sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Prediction of Spectroscopic Properties (IR, Raman)

A significant application of DFT calculations for this compound is the prediction of its infrared (IR) and Raman spectra. nih.govsigmaaldrich.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. These predicted spectra can be compared with experimentally recorded spectra to confirm the molecular structure and aid in the interpretation of the experimental data. nih.govresearchgate.netsigmaaldrich.com The good agreement often observed between the simulated and experimental spectra validates the computational methodology used. researchgate.net

Quantum Chemical Descriptors and QSAR Modeling

Quantum chemical descriptors derived from theoretical calculations play a crucial role in Quantitative Structure-Activity Relationship (QSAR) modeling. fiu.edu QSAR models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. nih.gov

For this compound, various quantum chemical descriptors can be calculated, including electronic parameters like HOMO and LUMO energies, dipole moment, and molecular electrostatic potential. These descriptors quantify different aspects of the molecule's electronic and steric properties.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For this compound and related aromatic compounds, QSAR models have been instrumental in predicting their toxicity to various organisms. fiu.edunih.gov These models are developed by correlating molecular descriptors, which are numerical representations of a molecule's physicochemical properties, with experimentally determined biological activities. nih.gov

A key application of QSAR for this class of compounds has been in aquatic toxicology. For instance, the toxicity of substituted aromatic compounds, including this compound, to the aquatic ciliate Tetrahymena pyriformis has been modeled using QSAR. nih.govbiochempress.com These studies help in assessing the environmental risk posed by such chemicals. fiu.edu The development of robust QSAR models relies on the availability of high-quality experimental data and the selection of appropriate molecular descriptors. nih.gov

Linear and Multi-linear Regression (MLR) Approaches

Linear and Multi-linear Regression (MLR) are statistical techniques commonly employed in the development of QSAR models. fiu.edusciforum.net In the context of this compound and its analogs, MLR has been used to establish a linear relationship between one or more molecular descriptors and the observed biological activity, such as toxicity. nih.govbiochempress.com

For example, a study on the toxicity of substituted aromatic compounds to Tetrahymena pyriformis utilized MLR to build QSAR models. nih.gov The models were developed by dividing the dataset into groups based on functional groups and then applying MLR to each group. nih.gov This approach allows for the identification of the most influential descriptors affecting the toxicity of these compounds. nih.gov The statistical quality of the MLR models is typically assessed by parameters like the coefficient of determination (R²) and the root mean square error (RMS). nih.gov

Partial Least Squares (PLS) and Principle Component Regression (PCR)

Partial Least Squares (PLS) and Principal Component Regression (PCR) are advanced regression techniques that are particularly useful when dealing with a large number of highly correlated molecular descriptors in QSAR studies. fiu.eduresearchgate.netnih.gov Both methods aim to reduce the dimensionality of the descriptor space by creating a smaller set of uncorrelated variables, known as principal components or latent variables. scikit-learn.orgresearchgate.net

PLS, in particular, has been shown to be a powerful tool in QSAR modeling as it considers both the variance in the descriptors and their correlation with the biological activity. nih.gov This is in contrast to PCR, which only focuses on the variance within the descriptors. scikit-learn.org These methods have been applied in the development of QSAR models for various endpoints, including the prediction of wine quality based on chemical parameters, which shares methodological similarities with toxicity prediction for chemical compounds. researchgate.net The application of PLS and PCR can lead to more robust and predictive QSAR models, especially when the number of descriptors is large compared to the number of compounds in the training set. researchgate.net

Atom-Based Quadratic Indices for Predictive Modeling

Atom-based quadratic indices are a type of molecular descriptor that has been successfully used in QSAR/QSPR (Quantitative Structure-Property Relationship) studies. nih.gov These descriptors capture information about the electronic and topological environment of individual atoms and atom types within a molecule. nih.gov For compounds like this compound, these indices can provide detailed structural information that is crucial for predicting biological activity. sciforum.net

Studies have demonstrated the utility of atom-based quadratic indices in developing predictive models for various properties, including aquatic toxicity. nih.govsciforum.net The linear independence of these indices from other common 0D, 1D, 2D, and 3D descriptors has been shown through principal component analysis, indicating that they provide unique structural information. nih.gov QSAR models built using these indices have shown good statistical significance and stability in cross-validation experiments. nih.gov

Applicability Domain and Model Validation Strategies

A critical aspect of any QSAR model is defining its applicability domain (AD), which is the chemical space for which the model can make reliable predictions. mdpi.comtum.de The OECD has established principles for QSAR validation, which include the need for a defined AD. mdpi.comeuropa.eu The AD ensures that the model is not used to make predictions for compounds that are structurally too different from those in the training set. mdpi.com

Various methods exist for determining the AD, including those based on the range of descriptor values in the training set, geometric approaches like convex hulls, and distance-based methods. cadaster.euscispace.com Model validation is equally important and is typically performed using both internal and external validation techniques. nih.gov Internal validation methods, such as cross-validation (e.g., leave-one-out), assess the robustness of the model, while external validation, using an independent test set, evaluates its predictive power. nih.gov For this compound and its derivatives, robust validation and a well-defined AD are essential for the regulatory acceptance and practical application of any developed QSAR model. europa.eu

Mechanistic Insights from Computational Studies

Computational studies offer a powerful lens to investigate the intricate details of chemical reactions at a molecular level. For benzonitrile derivatives, including this compound, these theoretical approaches have been pivotal in elucidating reaction mechanisms and kinetics.

Reaction Kinetics and Mechanisms

Computational methods, such as Density Functional Theory (DFT), have been employed to explore the kinetics and mechanisms of reactions involving benzonitrile and its derivatives. acs.org For instance, studies on the rhodium-catalyzed transannulation of pyridotriazole with benzonitrile have provided detailed insights into the reaction pathways. acs.org These calculations can determine the free energy barriers of different steps, helping to identify the most favorable reaction mechanism. acs.org

In the context of nitrile activation, computational studies on cobalt(III)-hydroperoxo complexes have shed light on the influence of ligand basicity on the reaction mechanism. researchgate.netacs.org These studies have shown that the reaction can proceed through either an intramolecular or bimolecular pathway, depending on the reaction conditions. acs.orgunist.ac.kr The calculation of activation parameters, such as enthalpy and entropy of activation, provides further support for the proposed mechanisms. unist.ac.kr Such mechanistic understanding is crucial for the rational design of catalysts and the optimization of reaction conditions for the transformation of nitriles.

Environmental Fate Prediction Models (e.g., Biodegradability, Hydrolysis Stability)

Hydrolysis Stability

Biodegradability Prediction

The biological degradation of a compound is a primary mechanism for its removal from the environment. Prediction of biodegradability can be performed using computational models that are often trained on data from standardized tests, such as those outlined in the OECD Test Guidelines (e.g., OECD 301 for Ready Biodegradability). oecd.org

Direct computational predictions for this compound are not widely published. However, theoretical predictions can be inferred from the known metabolic pathways of structurally similar compounds. The nitrile group (-C≡N) in the molecule is a key functional group for enzymatic attack. Microbial enzymes, particularly nitrile hydratases and nitrilases, are known to degrade benzonitrile herbicides like dichlobenil (B1670455) and bromoxynil. researchgate.net These enzymes typically convert the nitrile group to an amide and subsequently to a carboxylic acid, which can then enter central metabolic pathways. researchgate.net This suggests a plausible theoretical pathway for the biodegradation of this compound, though it would need to be confirmed by experimental or specific modeling studies.

Quantitative Structure-Toxicity Relationship (QSTR) Models

A significant area of computational environmental prediction involves the use of QSAR (or QSTR) models to estimate a chemical's toxicity to various organisms. These models correlate a compound's molecular structure with its biological activity and are vital for prioritizing chemicals for further testing and for risk assessment. This compound has been included in the development and validation of several such models.

Research has focused on predicting the acute toxicity of substituted aromatic compounds to the aquatic ciliate Tetrahymena pyriformis, a model organism in ecotoxicology. In one study, the 50% growth inhibitory concentration (IGC50) was modeled using both multiple linear regression (MLR) and radial basis function neural network (RBFNN) methods. nih.gov For this compound, the models yielded predictions that were compared against the experimental value. nih.gov

| Toxicity Modeling of this compound against Tetrahymena pyriformis | |

| Parameter | Value (log IGC50) |

| Experimental Value | 0.44 |

| MLR Predicted Value | 0.28 |

| RBFNN Predicted Value | 0.22 |

| Data sourced from a 2014 QSAR study on substituted aromatic compounds. nih.gov |

Another QSTR study used topological indices to predict the acute toxicity of diverse aromatic compounds to the fish Poecilia reticulata. biochempress.com The resulting model demonstrated high predictive capability for the dataset, which included this compound. biochempress.com

| Toxicity Modeling of this compound against Poecilia reticulata | |

| Parameter | Value |

| Experimental Toxicity (-logC) | 0.44 |

| Data sourced from a QSTR study using topological indices. biochempress.com |

These computational models are foundational for a tiered approach to environmental risk assessment, allowing for the screening of chemicals in the absence of extensive experimental data. The classification of this compound's ecotoxicological profile within these models points towards a mode of action consistent with polar narcosis, a common mechanism for industrial chemicals. europa.eu

Applications of 2 Amino 5 Chlorobenzonitrile in Specialized Chemical Fields

Medicinal Chemistry and Pharmaceutical Intermediates

2-Amino-5-chlorobenzonitrile is a versatile aromatic nitrile that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. chemicalbook.com Its structural features, including the amino, chloro, and nitrile groups, make it a valuable building block in medicinal chemistry for the development of more complex, biologically active molecules. ontosight.ai This compound is instrumental in the synthesis of various pharmaceuticals, including agents targeting the central nervous system and those with antiviral and anticancer properties. ontosight.ai

Synthesis of Neuroleptic, Sedative, and Muscle Relaxant Compounds

Aromatic nitriles, such as this compound, are important precursors for pharmacologically significant compounds including neuroleptics, sedatives, and muscle relaxants. chemicalbook.com Substituted benzonitriles are specifically utilized in the creation of neuroleptic benzodiazepine (B76468) derivatives. chemicalbook.com

Research has demonstrated that derivatives of this compound can be developed into potent skeletal muscle relaxants. For example, it is a starting material for the synthesis of benzodiazepines, a class of psychoactive drugs known for their tranquilizing and muscle-relaxant effects. chemicalbook.comontosight.ai One specific example is the synthesis of Clorazepate, a benzodiazepine drug with sedative, anxiolytic, and muscle relaxant properties. The synthesis of Clorazepate can begin with this compound, which is reacted with phenylmagnesium bromide to form an imine, a key step in constructing the final benzodiazepine structure. wikipedia.org Similarly, other benzodiazepine derivatives with neuroleptic activity, such as loflazepate and tetrazepam, can be synthesized from this precursor. chemicalbook.com

Precursors for Antiviral and Anticancer Agents

The utility of this compound extends to the synthesis of antiviral and anticancer agents. ontosight.ai Its structure serves as a scaffold for creating molecules that can interact with biological targets relevant to cancer and viral replication.

In the realm of anticancer research, derivatives of the related compound 2-amino-5-chlorobenzoyl chloride, which can be prepared from this compound, have shown notable activity. Specifically, N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have been demonstrated to inhibit the growth of human leukemia cells in a dose-dependent manner. At lower concentrations (around 5 µM), these compounds induced a temporary delay in the cell cycle, while higher concentrations (10 µM) led to cell death, indicating their potential as anticancer agents. The synthesis of potent cytotoxic analogs of boswellic acids has also utilized this compound, highlighting its role in developing new anticancer compounds. gavinpublishers.com

The compound has also been identified as a key intermediate in the development of antiviral drugs. It is a precursor in the synthesis of potent inhibitors targeting viral enzymes.

Enzyme Inhibitors and Receptor Antagonists

Derivatives of this compound have demonstrated potential as inhibitors of various enzymes and as receptor antagonists, making the parent compound a significant molecule in drug discovery and development. Its chemical structure allows for modifications that can lead to specific interactions with the active sites of enzymes or the binding sites of receptors.

Derivatives of this compound have been investigated for their ability to inhibit cholinesterases, enzymes that are critical in neurotransmission. In one study, a series of novel quinazoline–sulfonamide derivatives were synthesized and evaluated for their inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer's disease. researchgate.net While specific IC50 values for derivatives directly from this compound were not detailed in the provided context, the study included it as a key reactant, underscoring its importance in creating libraries of potential BChE inhibitors. researchgate.net Research on tacrine (B349632) derivatives, which can be synthesized from this compound, has also shown significant BChE inhibition. For instance, compound 20 in a related series was found to be a highly potent inhibitor of BChE with an IC50 value of 0.062 µM. muni.cz

The inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease. muni.cz this compound serves as a key starting material in the synthesis of tacrine derivatives, which are potent AChE inhibitors. muni.czsoton.ac.uk In a study focused on creating dually-acting inhibitors, this compound was used to synthesize a tacrine derivative (compound 8 ) which was then evaluated for its enzyme inhibition properties. muni.cz Another study on tacrine-propargylamine derivatives, designed as potential anti-Alzheimer's agents, also utilized related aminobenzonitriles to produce compounds with strong AChE inhibitory activity. tandfonline.com For example, a 6-chloro-tacrine derivative showed an IC50 of 23.5 nM against electric eel AChE (eeAChE). tandfonline.com The research highlights how the this compound scaffold is integral to developing potent AChE inhibitors. muni.cztandfonline.com

| Compound | Source Organism | IC50 (nM) |

|---|---|---|

| 6-chlorotacrine (related derivative) | Electric Eel (eeAChE) | 23.5 |

| Compound 3b (6-chloro-tacrine-propargylamine derivative) | Electric Eel (eeAChE) | 11.2 |

| Compound 20 (tacrine derivative) | Human (hAChE) | 33 |

Derivatives of this compound have been shown to possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.govnih.gov Research has demonstrated that a derivative of this compound exhibited an inhibition rate of approximately 45% against COX-1 at a concentration of 100 µM, suggesting its potential for use in treating inflammatory conditions. This finding indicates that the this compound scaffold can be used to develop novel anti-inflammatory agents.

| Derivative | Enzyme | Concentration | Inhibition Rate |

|---|---|---|---|

| This compound Derivative | COX-1 | 100 µM | ~45% |

Neuropharmacological Activity Studies

This compound is a significant intermediate in the synthesis of pharmacologically important compounds, including those with neuropharmacological applications such as neuroleptics, sedatives, tranquilizers, and muscle relaxants. chemicalbook.com Research has specifically explored the neuropharmacological potential of this compound and its derivatives. Investigations have highlighted its potential as a skeletal muscle relaxant. Certain derivatives synthesized from this compound have demonstrated a notable reduction in muscle tension in animal models, suggesting potential therapeutic uses for conditions involving muscle spasticity. The synthesis of neuroleptic benzodiazepine derivatives like loflazepate, chlorazepate, tetrazepam, and climazolam (B1208867) also utilizes substituted benzonitriles. chemicalbook.com

Agrochemical Development

The compound is a key component in the agrochemical industry, where it functions as a foundational chemical for producing various agricultural products. guidechem.comresearchgate.net

Herbicides and Insecticides Production

This compound is utilized as an intermediate in the manufacturing of agrochemicals, including herbicides and insecticides. chemicalbook.com Its structural properties are leveraged to build more complex molecules that exhibit desired pesticidal activities. researchgate.net The benzonitrile (B105546) structure is of significant interest for the synthesis of herbicides and other agrochemicals. researchgate.net

Evaluation of Derivatives for Agricultural Efficacy and Sustainability

In the pursuit of more sustainable agricultural practices, derivatives of this compound have been systematically evaluated. These studies focus on balancing high efficacy in pest and weed control with minimal environmental impact. Research has shown that certain derivatives maintain their effectiveness as herbicides while exhibiting low toxicity to non-target organisms, a crucial factor for environmentally conscious farming.

Advanced Materials and Dyes

The reactivity of this compound makes it a valuable component in the fields of material science and dye manufacturing. chemicalbook.com

Building Block for Polymers

In organic synthesis, this compound acts as a building block for creating polymers. cymitquimica.com Its bifunctional nature, possessing both an amino and a nitrile group, allows it to be incorporated into polymer chains, contributing to the development of new materials with specific properties. bldpharm.com

Intermediate in Dye Manufacturing

The compound serves as a crucial intermediate in the synthesis of dyes. ontosight.aichemicalbook.comevitachem.com It can act as a color coupler in dye formulations, which helps in enhancing both the stability and intensity of the color. evitachem.com Aromatic nitriles like this compound have wide applications in the dye industry. chemicalbook.com

Environmental and Toxicological Impact Research

Environmental Fate and Degradation Studies

The environmental fate of 2-Amino-5-chlorobenzonitrile is determined by its susceptibility to biological and chemical degradation processes. Research into its persistence helps to evaluate its potential for accumulation in the environment.

Standardized tests, such as the OECD 301F manometric respirometry test, are used to assess the ready biodegradability of chemical substances. concawe.euumweltbundesamt.de This test measures the oxygen consumed by microorganisms during the degradation of a substance over a 28-day period. concawe.eu A substance is typically classified as "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the test. For this compound, safety data sheets indicate that it is not readily degradable in wastewater treatment plants, suggesting a degree of persistence in the environment. Computational models are often used to predict biodegradability, and for this compound, such assessments are a key part of its environmental profile.

Hydrolysis is a key chemical degradation pathway for substances in aquatic environments. Studies conducted on this compound between pH 4 and 9 reveal important stability trends. The compound demonstrates slow hydrolysis in neutral water. However, its degradation is significantly accelerated under alkaline (basic) conditions. The primary product of this hydrolysis is 2-amino-5-chlorobenzoic acid. This indicates that the environmental persistence of this compound is highly dependent on the pH of the surrounding water.

Ecotoxicological Profiling

Ecotoxicological profiling characterizes the adverse effects of a chemical on ecosystems. For this compound, this involves determining its acute toxicity to various aquatic species and using computational models to predict its toxic effects.

Acute toxicity testing provides data on the concentration of a substance that causes harm to an organism after short-term exposure. europa.eu For this compound, toxicity has been evaluated for several key aquatic indicator species.

Studies on the ciliated protozoan Tetrahymena pyriformis are common due to their cost-effectiveness and their role as a surrogate for predicting toxicity to higher aquatic organisms. biochempress.com The toxicity is often expressed as pIGC50, which is the negative logarithm of the concentration that inhibits 50% of population growth. Multiple studies have reported a pIGC50 value of 0.44 for this compound against T. pyriformis. biochempress.comnih.govdatapdf.com

Toxicity has also been assessed for the guppy (Poecilia reticulata), a common fish species in aquatic toxicology. biochempress.com Furthermore, data exists for its effect on the water flea (Daphnia), a crucial component of freshwater ecosystems. A 48-hour EC50 (the concentration effective in causing immobilization in 50% of the population) has been noted in ecotoxicological databases. europa.eu

In the fathead minnow (Pimephales promelas), this compound has been identified as acting via a Narcosis II (polar narcosis) mode of action, which is a more specific mechanism than baseline narcosis and is typical for more polar, yet unreactive, compounds. scispace.com

| Organism | Endpoint | Value | Reference |

|---|---|---|---|

| Tetrahymena pyriformis | pIGC50 | 0.44 | biochempress.comnih.govdatapdf.com |

| Poecilia reticulata | Toxicity Data Available | - | biochempress.com |

| Daphnia sp. | 48-h EC50 Data Available | - | europa.eu |

| Pimephales promelas | Mode of Action | Narcosis II (Polar Narcosis) | scispace.com |

Quantitative Structure-Activity Relationship (QSAR) models are computational tools widely used in ecotoxicology to predict the toxicity of chemicals based on their molecular structure. nih.gov This approach avoids costly and time-consuming experimental tests. biochempress.com For aromatic compounds like this compound, QSAR models have been developed to predict acute toxicity to organisms such as Tetrahymena pyriformis and Poecilia reticulata. biochempress.com

These models often use topological indices and other molecular descriptors to correlate the chemical structure with toxic activity. biochempress.com For instance, QSAR studies have successfully modeled the toxicity of substituted benzenes, including benzonitriles, to T. pyriformis. nih.gov The models confirm that characteristics such as hydrophobicity (often represented by the octanol-water partition coefficient, log Kow) and electronic properties are key descriptors in predicting toxicity. nih.gov The successful application of QSAR demonstrates its ability to serve as a reliable tool for assessing the ecological safety of benzonitrile (B105546) derivatives and other aromatic pollutants. biochempress.com

Mechanism-Oriented Approaches in Toxicity Assessment

A key approach to understanding the environmental risk of chemicals is to classify them based on their mechanism of toxic action. In aquatic toxicology, this compound has been evaluated to determine its mode of action in fish. A study assessing the acute toxicity of various chemicals in the fathead minnow (Pimephales promelas) categorized this compound as a "Narcosis I" toxicant. This classification is for non-polar, relatively inert chemicals that cause toxicity through a non-specific mechanism of disrupting cell membranes, rather than interacting with a specific molecular target.

Research on Potential Toxicity Mechanisms

The toxicological effects of this compound are rooted in its interactions at a molecular level. The general mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors, which in turn can affect vital cellular pathways.

Interaction with Molecular Targets

The chemical structure of this compound, featuring amino, chloro, and nitrile functional groups, makes it a candidate for interacting with various biological molecules. ontosight.ai Research indicates that its toxicity may stem from its ability to bind to and inhibit the function of specific enzymes and receptors. evitachem.com